Enantiomeric Purity ≥99.5% Enables Reliable Synthesis of Stereochemically Intact Therapeutic Peptides
Fmoc-Lys(Alloc)-OH (Novabiochem® grade) demonstrates enantiomeric purity of ≥99.5% (area/area) as determined by chiral analytical methods, representing the highest specification tier among commercially available Fmoc-lysine derivatives . In comparison, standard Fmoc-Lys(Boc)-OH is routinely supplied at ≥98% enantiomeric purity without the additional analytical stringency applied to the Alloc-protected derivative . This 1.5% minimum differential in chiral purity translates to reduced D-enantiomer contamination and lower risk of diastereomeric impurity formation during peptide assembly.
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | ≥99.5% (a/a) |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH: ≥98% (typical specification) |
| Quantified Difference | ≥1.5% absolute difference in chiral purity specification |
| Conditions | Chiral HPLC or equivalent enantiomeric purity assay; Novabiochem® analytical specification |
Why This Matters
For procurement of building blocks intended for therapeutic peptide synthesis (e.g., GLP-1 agonists), higher enantiomeric purity directly reduces downstream purification burden and mitigates regulatory risk associated with stereochemical impurities.
